2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
This compound features a quinazolin-4(3H)-one core substituted with a bromine atom at position 6. Quinazolinone derivatives are known for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .
Properties
CAS No. |
853318-79-3 |
|---|---|
Molecular Formula |
C19H18BrN3O2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-13-6-4-5-12(2)18(13)22-17(24)10-23-11-21-16-8-7-14(20)9-15(16)19(23)25/h4-9,11H,3,10H2,1-2H3,(H,22,24) |
InChI Key |
JNURUSXLHPGFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)C |
Origin of Product |
United States |
Biological Activity
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound belonging to the quinazolinone family, characterized by a bicyclic structure that includes a fused benzene and pyrimidine-like ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C19H18BrN3O2
- Molecular Weight : Approximately 396.24 g/mol
- CAS Number : 853318-79-3
The presence of a bromo substituent at the 6-position and an acetamide group enhances its lipophilicity, which may contribute to its biological activity.
Research indicates that compounds within the quinazolinone family, including 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide, may interact with specific enzymes or receptors in target cells. The exact biological mechanisms for this compound are still under investigation, but it is hypothesized to exhibit various pharmacological activities, including:
- Antitumor Activity : Similar compounds have shown promise as antitumor agents by inhibiting cancer cell proliferation.
- Antimicrobial Properties : Quinazolinones are known for their antibacterial and antifungal activities.
- Enzyme Inhibition : Potential as inhibitors of carbonic anhydrase (CA) isoforms, which are relevant in treating conditions like glaucoma and cancer.
Structure-Activity Relationship (SAR)
The structure of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide suggests that modifications in its structure can significantly influence its biological activity. A comparative analysis of similar compounds reveals that the presence of bromo and ethyl groups enhances lipophilicity and potentially increases biological efficacy.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Oxoquinazolin-3(4H)-yl)-N-(phenyl)acetamide | Lacks bromo and ethyl substituents | Basic quinazolinone structure |
| 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide | Contains chloro instead of bromo | Potentially different reactivity |
| 2-(6-Bromoquinazoline) | Simpler structure without oxo group | May exhibit different biological activities |
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of quinazolinone derivatives indicated that certain structural modifications could enhance antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide demonstrated minimum inhibitory concentration (MIC) values ranging from 5.64 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Potential
The antitumor potential of quinazolinone derivatives has been explored in various studies. For example, compounds with similar scaffolds showed significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of specific substituents like bromine was reported to enhance the cytotoxic effects on tumor cells.
Enzyme Inhibition Studies
Recent research has focused on the inhibitory action of quinazolinone derivatives on carbonic anhydrase isoforms, which play crucial roles in physiological processes and disease states. The findings suggest that modifications in the quinazolinone structure can lead to selective inhibition of specific CA isoforms, indicating a pathway for developing targeted therapies .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and properties of similar compounds:
Key Observations:
- Halogen Substitution : Bromine (main compound) vs. chlorine () alters electronegativity and van der Waals interactions. Bromine’s larger size may enhance target binding in hydrophobic pockets .
- Phenyl Group Modifications: The 2-ethyl-6-methylphenyl group (main compound) balances lipophilicity and steric effects.
- Core Structure Variations: Replacement of quinazolinone with thienopyrimidine () introduces sulfur, altering electronic properties and possibly target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
